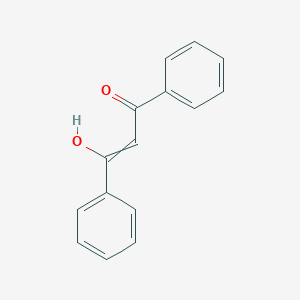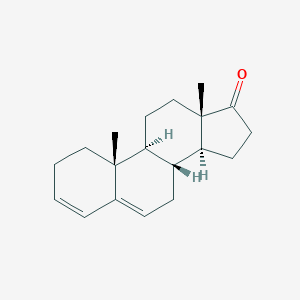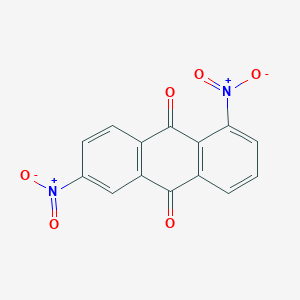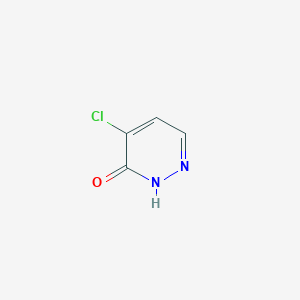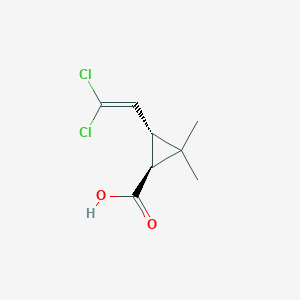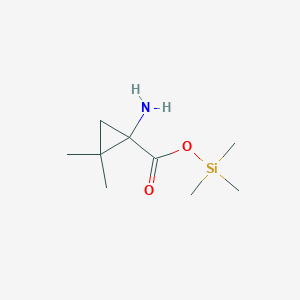
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) is a chemical compound that is widely used in scientific research. It is a derivative of cyclopropane carboxylic acid and is commonly referred to as CD-TMS. This compound has been extensively studied for its various applications in different fields of research.
Mecanismo De Acción
CD-TMS acts as a derivatization reagent by reacting with amino acids and other small molecules to form stable derivatives that can be easily analyzed using chromatography techniques. The trimethylsilyl group in CD-TMS improves the volatility and stability of the derivatives, making them ideal for gas chromatography-mass spectrometry analysis.
Efectos Bioquímicos Y Fisiológicos
CD-TMS has no known biochemical or physiological effects on living organisms. It is a stable compound that is not metabolized by the body and is excreted unchanged.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of CD-TMS in lab experiments include its high yield and purity, stability, and ease of use. It is also a versatile compound that can be used in a wide range of applications. However, the limitations of CD-TMS include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the use of CD-TMS in scientific research. One area of interest is the development of new derivatives of CD-TMS for the analysis of larger biomolecules such as proteins and nucleic acids. Another area of interest is the use of CD-TMS in the synthesis of new compounds for drug discovery and development. Finally, there is a need for further optimization of the synthesis and analysis methods for CD-TMS to make it more accessible and cost-effective for researchers.
Métodos De Síntesis
The synthesis of CD-TMS is a multi-step process that involves the reaction of cyclopropane carboxylic acid with trimethylsilyl chloride and then with ammonia. The final product is obtained after purification using chromatography techniques. This method has been optimized to produce high yields of pure CD-TMS.
Aplicaciones Científicas De Investigación
CD-TMS is widely used in scientific research for various applications. It is commonly used as a derivatization reagent for the analysis of amino acids, peptides, and other small molecules. It is also used in the synthesis of novel compounds for drug discovery and development. CD-TMS has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Propiedades
Número CAS |
128753-46-8 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) |
Fórmula molecular |
C9H19NO2Si |
Peso molecular |
201.34 g/mol |
Nombre IUPAC |
trimethylsilyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H19NO2Si/c1-8(2)6-9(8,10)7(11)12-13(3,4)5/h6,10H2,1-5H3 |
Clave InChI |
DCNZAWWDMXMSIM-UHFFFAOYSA-N |
SMILES |
CC1(CC1(C(=O)O[Si](C)(C)C)N)C |
SMILES canónico |
CC1(CC1(C(=O)O[Si](C)(C)C)N)C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2,2-dimethyl-, trimethylsilyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



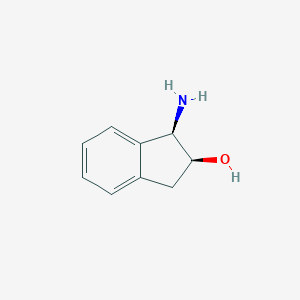
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
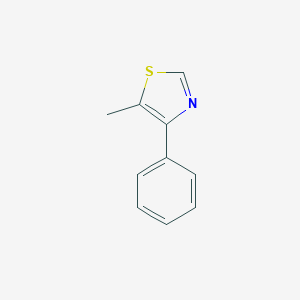
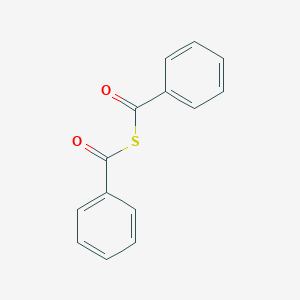
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
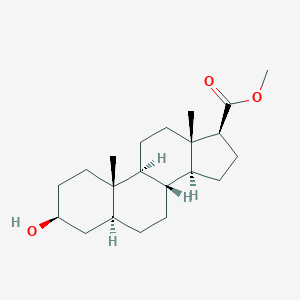
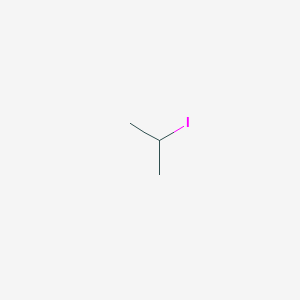
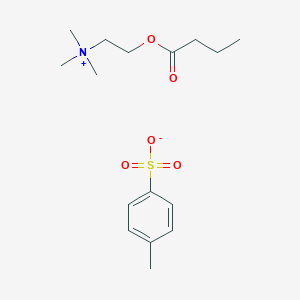
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
